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Compound of Interest

Compound Name: (R)-2-Chloro-1-phenylethanol

Cat. No.: B1631098 Get Quote

An In-depth Technical Guide on the Molecular Structure of (R)-2-Chloro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of (R)-2-Chloro-1-phenylethanol, a pivotal

chiral intermediate in pharmaceutical synthesis. We will delve into its structural characteristics,

stereoselective synthesis, and the rigorous analytical techniques required for its

characterization, providing a foundation of expertise for its application in drug development.

Core Structural and Chemical Identity
(R)-2-Chloro-1-phenylethanol is a chiral alcohol whose molecular architecture is defined by a

stereocenter at the carbinol carbon. This specific three-dimensional arrangement is

fundamental to its utility as a building block for enantiomerically pure active pharmaceutical

ingredients (APIs).

Key Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical data, which

dictates its handling, reactivity, and purification strategies.
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Property Data Source

IUPAC Name
(1R)-2-chloro-1-phenylethan-1-

ol
PubChem

Molecular Formula C₈H₉ClO PubChem

Molecular Weight 156.61 g/mol PubChem

Appearance
White to off-white crystalline

powder
Sigma-Aldrich

Melting Point 54-57 °C Sigma-Aldrich

Boiling Point 110 °C / 10 mmHg Sigma-Aldrich

Solubility
Soluble in chloroform and

methanol
PubChem

Stereoselective Synthesis: The Gateway to
Enantiopurity
The synthesis of (R)-2-Chloro-1-phenylethanol with high enantiomeric excess (e.e.) is a

critical step in many pharmaceutical manufacturing processes. The predominant strategy is the

asymmetric reduction of its prochiral ketone precursor, 2-chloroacetophenone.

Asymmetric Reduction via Biocatalysis
Biocatalysis has emerged as a superior method for this transformation, offering exceptional

stereoselectivity and milder reaction conditions compared to traditional chiral chemical

reductants. Ketoreductases (KREDs) are particularly effective.

Causality in Method Selection: The choice of a KRED-based synthesis is driven by the

enzyme's active site, which is a highly structured chiral environment. This environment

preferentially binds the 2-chloroacetophenone substrate in a specific orientation, allowing the

hydride transfer from the NADPH cofactor to occur on only one face of the carbonyl group, thus

yielding the (R)-alcohol with high fidelity.

Experimental Protocol: KRED-Catalyzed Asymmetric Reduction
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Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., 100

mM potassium phosphate, pH 7.0) is prepared. The ketoreductase and a cofactor

regeneration system (e.g., glucose dehydrogenase and D-glucose for NADPH recycling) are

added and gently mixed until dissolved.

Substrate Introduction: The 2-chloroacetophenone, dissolved in a minimal amount of a

water-miscible co-solvent like isopropanol, is added to the reaction mixture.

Incubation: The reaction is maintained at an optimal temperature for the enzyme (e.g., 30-35

°C) with gentle agitation to ensure homogeneity.

In-Process Control: The reaction progress and enantiomeric excess are monitored by

periodically taking aliquots and analyzing them via chiral High-Performance Liquid

Chromatography (HPLC).

Workup and Isolation: Upon completion, the reaction mixture is extracted with an organic

solvent such as ethyl acetate. The combined organic phases are then washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The resulting crude product is purified by flash column chromatography on silica

gel to yield the final, highly pure (R)-2-Chloro-1-phenylethanol.

Workflow Diagram: Biocatalytic Synthesis
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Caption: Biocatalytic workflow for the synthesis of (R)-2-Chloro-1-phenylethanol.

Rigorous Structural and Stereochemical Verification
A self-validating system of analytical techniques is essential to confirm the identity, purity, and

absolute stereochemistry of the synthesized compound, ensuring it meets the stringent

requirements for pharmaceutical use.

Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the molecular

structure and connectivity.

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence

of the phenyl group, the methine proton adjacent to the hydroxyl and chlorine-bearing
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carbon, and the methylene protons.

¹³C NMR: The carbon spectrum will show distinct peaks for each of the eight carbon atoms in

the molecule, confirming the carbon skeleton.

Enantiomeric Purity by Chiral HPLC
Chiral HPLC is the definitive method for quantifying the enantiomeric excess of the final

product.

Experimental Protocol: Chiral HPLC Analysis

System: An HPLC system equipped with a UV detector.

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g.,

Chiralpak AD-H).

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is

optimized to achieve baseline separation of the enantiomers.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 220 nm.

Procedure: A racemic standard is first injected to determine the retention times for both the

(R) and (S) enantiomers. The synthesized sample is then analyzed, and the enantiomeric

excess is calculated based on the integrated peak areas.

Absolute Stereochemistry by X-ray Crystallography
For an unequivocal determination of the (R)-configuration, single-crystal X-ray crystallography

can be performed. This technique provides a three-dimensional electron density map of the

molecule, allowing for the direct visualization of the spatial arrangement of the atoms and thus

confirming the absolute stereochemistry.

Analytical Workflow Diagram
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Caption: Comprehensive analytical workflow for structural and stereochemical validation.

To cite this document: BenchChem. [Molecular structure of (R)-2-Chloro-1-phenylethanol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631098#molecular-structure-of-r-2-chloro-1-
phenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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